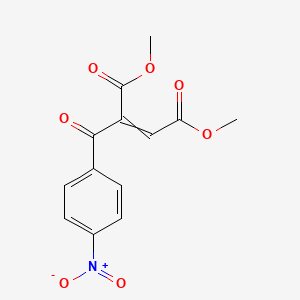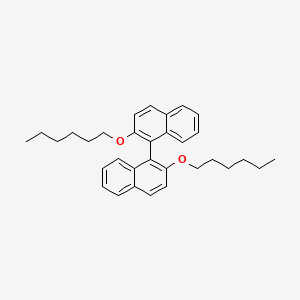
1,1'-Binaphthalene, 2,2'-bis(hexyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- is a chemical compound that belongs to the binaphthalene family This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with hexyloxy groups attached at the 2 and 2’ positions
Métodos De Preparación
The synthesis of 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthalene and hexyloxy reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the final product
Análisis De Reacciones Químicas
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The hexyloxy groups can be substituted with other functional groups using appropriate reagents and conditions. .
Aplicaciones Científicas De Investigación
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric synthesis and catalysis, providing chiral environments for various reactions
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and liquid crystals
Mecanismo De Acción
The mechanism of action of 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- involves its interaction with molecular targets and pathways:
Chiral Environment: The compound creates a chiral environment that can influence the stereochemistry of reactions.
Coordination Chemistry: It acts as a ligand, coordinating with metal ions to form complexes that catalyze various reactions.
Electron Donating Groups: The hexyloxy groups serve as electron-donating groups, affecting the compound’s reactivity and stability
Comparación Con Compuestos Similares
1,1’-Binaphthalene, 2,2’-bis(hexyloxy)- can be compared with other similar compounds:
1,1’-Bi-2-naphthol (BINOL): BINOL is another binaphthalene derivative widely used as a chiral ligand in asymmetric synthesis. Unlike 1,1’-Binaphthalene, 2,2’-bis(hexyloxy)-, BINOL has hydroxyl groups instead of hexyloxy groups.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): BINAP is a well-known chiral ligand used in various catalytic reactions.
Propiedades
Número CAS |
199009-48-8 |
|---|---|
Fórmula molecular |
C32H38O2 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
2-hexoxy-1-(2-hexoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C32H38O2/c1-3-5-7-13-23-33-29-21-19-25-15-9-11-17-27(25)31(29)32-28-18-12-10-16-26(28)20-22-30(32)34-24-14-8-6-4-2/h9-12,15-22H,3-8,13-14,23-24H2,1-2H3 |
Clave InChI |
NWEYKRGYDQZELF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


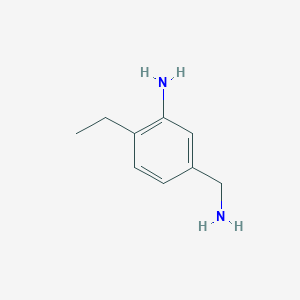
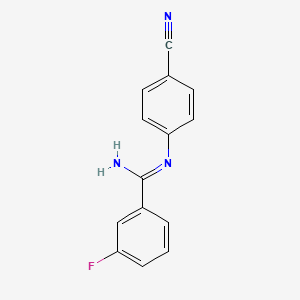
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
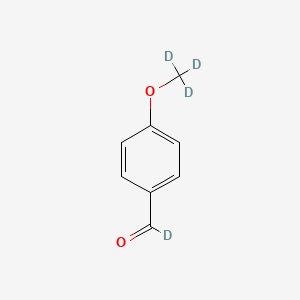
![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)
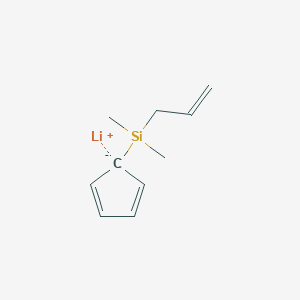

![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
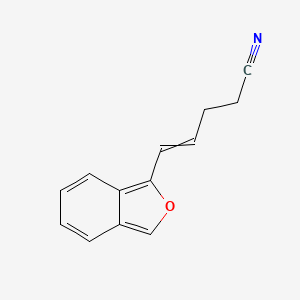
![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)
![[(2S)-4-Methyl-3,6-dihydro-2H-pyran-2-yl]methanol](/img/structure/B12572638.png)
![2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole](/img/structure/B12572644.png)
